molecular formula C9H20N2 B13198154 1-Methyl-2-(2-methylpropyl)piperazine

1-Methyl-2-(2-methylpropyl)piperazine

Cat. No.: B13198154
M. Wt: 156.27 g/mol
InChI Key: UZTPIFHFVKDYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(2-methylpropyl)piperazine is a piperazine derivative characterized by the presence of a methyl group and a 2-methylpropyl group attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2-methylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of receptor activity and enzyme inhibition, leading to diverse biological outcomes .

Comparison with Similar Compounds

  • 1-Methylpiperazine
  • 2-Methylpiperazine
  • 4-Methylpiperazine

Comparison: 1-Methyl-2-(2-methylpropyl)piperazine is unique due to the presence of both a methyl group and a 2-methylpropyl group, which confer distinct physicochemical properties and biological activities. Compared to other piperazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-methyl-2-(2-methylpropyl)piperazine

InChI

InChI=1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3

InChI Key

UZTPIFHFVKDYCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.